molecular formula C17H14BrNO3 B11393457 2-bromo-N,N-bis(furan-2-ylmethyl)benzamide

2-bromo-N,N-bis(furan-2-ylmethyl)benzamide

Cat. No.: B11393457
M. Wt: 360.2 g/mol
InChI Key: ALAUUCPLCWIJDJ-UHFFFAOYSA-N
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Description

2-bromo-N,N-bis(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H10BrNO2 It is known for its unique structure, which includes a bromine atom attached to a benzamide core, with two furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-bis(furan-2-ylmethyl)benzamide typically involves the bromination of a benzamide derivative followed by the introduction of furan-2-ylmethyl groups. One common method involves the reaction of 2-bromobenzoyl chloride with furan-2-ylmethanamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-bis(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan rings can be oxidized to form furanones or reduced to tetrahydrofurans.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated benzamide, while oxidation of the furan rings would produce furanones.

Scientific Research Applications

2-bromo-N,N-bis(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-bis(furan-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and bromine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the furan-2-ylmethyl groups.

    N-(furan-2-ylmethyl) 4-bromobenzamide: Similar but with a different substitution pattern on the benzamide core.

    3-bromo-N-(furan-2-ylmethyl)benzamide: Similar but with the bromine atom in a different position on the benzamide ring.

Uniqueness

2-bromo-N,N-bis(furan-2-ylmethyl)benzamide is unique due to the presence of two furan-2-ylmethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom and furan rings provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

2-bromo-N,N-bis(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H14BrNO3/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2

InChI Key

ALAUUCPLCWIJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Br

Origin of Product

United States

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